Acetophenazine

Descripción

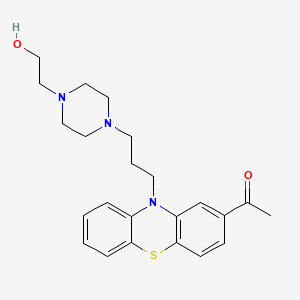

Structure

3D Structure

Propiedades

IUPAC Name |

1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27/h2-3,5-8,17,27H,4,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTYBHLDCKXEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5714-00-1 ((Z)-2-maleate [1:2]salt) | |

| Record name | Acetophenazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022547 | |

| Record name | Acetophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetophenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.01e-02 g/L | |

| Record name | Acetophenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2751-68-0 | |

| Record name | Acetophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2751-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8620H6K4QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetophenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167-168.5 | |

| Record name | Acetophenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Acetophenazine's Mechanism of Action on Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Dopamine Receptor Antagonism

Acetophenazine functions as an antagonist at dopamine receptors, meaning it binds to these receptors without activating them, thereby blocking the binding of the endogenous neurotransmitter, dopamine.[2][3] This blockade is believed to be the primary mechanism underlying its antipsychotic effects. Like other typical antipsychotics, this compound exhibits a higher affinity for the D2 subtype of dopamine receptors, although it also blocks D1 receptors.[2][4]

The clinical potency of many typical antipsychotic drugs, including phenothiazines, has been shown to correlate with their affinity for the D2 receptor.[5] This antagonism of D2 receptors in the mesolimbic pathway of the brain is thought to be responsible for the reduction of positive symptoms of psychosis, such as hallucinations and delusions.[2]

Dopamine Receptor Subtypes and Their Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). This compound's primary targets, the D1 and D2 receptors, have distinct and often opposing effects on intracellular signaling.

D1-like Receptor Signaling

D1-like receptors are typically coupled to the Gαs/olf G-protein. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, modulating neuronal excitability and gene expression.

dot

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Class of Acetophenazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetophenazine is a typical, first-generation antipsychotic agent belonging to the phenothiazine chemical class. Specifically, it is classified as a piperazine phenothiazine.[1][2] Its therapeutic effects in the management of psychosis, particularly schizophrenia, are primarily attributed to its antagonist activity at dopamine D2 receptors within the central nervous system.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, and the downstream signaling pathways it modulates. Detailed experimental methodologies for assessing receptor binding are also presented.

Pharmacological Classification and Mechanism of Action

This compound is categorized as a typical antipsychotic of the phenothiazine class.[1] The primary mechanism of action for this compound, like other typical antipsychotics, is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This antagonism is believed to be responsible for its efficacy in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions.

In addition to its high affinity for the D2 receptor, this compound also interacts with a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effects. These interactions include:

-

Dopamine D1 Receptor Blockade: this compound also exhibits antagonist activity at D1 receptors.

-

Alpha-Adrenergic Receptor Blockade: Antagonism at α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.

-

Histamine H1 Receptor Blockade: This activity is associated with the sedative and weight-gain-inducing effects of the drug.

-

Serotonin (5-HT) Receptor Blockade: this compound has some affinity for serotonin receptors, which may modulate its antipsychotic effects and side effect profile.

Quantitative Pharmacological Data

Table 1: Qualitative Receptor Binding Profile of this compound

| Receptor | Activity | Associated Clinical Effects |

| Dopamine D2 | High Affinity Antagonist | Antipsychotic efficacy, Extrapyramidal symptoms (EPS), Hyperprolactinemia |

| Dopamine D1 | Moderate Affinity Antagonist | Contributes to antipsychotic effect and cognitive side effects |

| α1-Adrenergic | Moderate to High Affinity Antagonist | Orthostatic hypotension, Dizziness |

| Histamine H1 | Moderate to High Affinity Antagonist | Sedation, Weight gain |

| Muscarinic M1 | Low to Moderate Affinity Antagonist | Anticholinergic effects (dry mouth, blurred vision, constipation) |

| Serotonin 5-HT2A | Moderate Affinity Antagonist | May mitigate some extrapyramidal symptoms |

To provide a quantitative context for the binding affinities of piperazine phenothiazines, the following table presents Ki values for structurally related compounds. Note: These values are for comparative purposes and do not represent the specific binding affinities of this compound.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines

| Drug | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | α1-Adrenergic | Muscarinic M1 |

| Fluphenazine | 0.38 | 2.5 | 2.1 | 1.6 | >1000 |

| Perphenazine | 0.45 | 1.9 | 1.8 | 1.4 | 140 |

| Trifluoperazine | 1.1 | 4.9 | 13 | 5.4 | 400 |

Data compiled from various sources for illustrative purposes. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of a drug's binding affinity for a specific receptor is typically conducted using in vitro radioligand binding assays. The following is a detailed methodology representative of an experiment to determine the affinity of a compound like this compound for the dopamine D2 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Commercially available cell membranes prepared from a stable cell line expressing the recombinant human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone or another suitable high-affinity D2 receptor antagonist radioligand.

-

Non-specific Binding Agent: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or butaclamol) to determine non-specific binding.

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Filters: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The final concentrations should span a wide range to generate a complete competition curve (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:

-

Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and the non-specific binding agent.

-

Competition Binding: Receptor membranes, radioligand, and each concentration of this compound.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the general workflow of this experimental protocol.

References

Acetophenazine: A Technical Guide for In Vitro Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of acetophenazine, a phenothiazine-class antipsychotic, for its application in in vitro neuroscience research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in neuronal cell cultures, and visualizes its impact on critical signaling pathways.

Core Principles: Mechanism of Action

This compound functions primarily as a dopamine receptor antagonist, with actions at both D1 and D2 dopamine receptors.[1][2][3][4] As a member of the phenothiazine chemical class, its antipsychotic effects are attributed to the blockade of postsynaptic dopaminergic receptors in the mesolimbic system of the brain.[3][4] This antagonism helps to modulate dopamine-mediated neurotransmission, a key therapeutic target in the study and treatment of psychosis.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's interaction with its primary target. The inhibitory constant (Ki) is a measure of the drug's binding affinity to the receptor, while the pIC50 provides a logarithmic scale of the concentration required to inhibit 50% of the receptor's activity.

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| pIC50 | Dopamine D2 | 8.1 | - | - | IUPHAR/BPS Guide to PHARMACOLOGY |

| Action | Dopamine D1 | Antagonist | Human | - | DrugBank[4] |

| Action | Dopamine D2 | Antagonist | Human | - | DrugBank[4] |

Signaling Pathways

This compound's antagonism of the D2 dopamine receptor is known to modulate downstream signaling cascades, most notably the Akt/GSK-3 pathway. This pathway is crucial for regulating cell survival, apoptosis, and synaptic plasticity. The following diagram illustrates the proposed mechanism.

Caption: this compound's antagonism of the D2 receptor modulates the Akt/GSK-3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the effects of this compound on neuronal cells.

Primary Neuronal Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for in vitro neuroscience research.

Caption: Workflow for establishing and utilizing primary neuronal cultures for this compound studies.

Methodology:

-

Preparation: Coat culture plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates with sterile water and then coat with Laminin (5 µg/mL in sterile PBS) for at least 4 hours at 37°C.

-

Dissection: Euthanize a pregnant rodent at embryonic day 18 (E18). Dissect the cortices from the embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Digestion: Incubate the cortical tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

-

Trituration: Stop the digestion with DMEM containing 10% fetal bovine serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto the pre-coated plates at a desired density (e.g., 1x10^5 cells/cm²).

-

Culture and Treatment: Incubate the cultures at 37°C in a 5% CO2 incubator. After a desired number of days in vitro (DIV), typically 7-10 days for mature cultures, treat the neurons with various concentrations of this compound.

Neurite Outgrowth Assay

This assay is used to assess the effects of this compound on the growth and morphology of neuronal processes.

Methodology:

-

Cell Plating: Plate a neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons on coated plates at a low density to allow for neurite extension.

-

Differentiation (for cell lines): If using a cell line like SH-SY5Y, induce differentiation with an agent such as retinoic acid (10 µM) for several days.

-

Treatment: Treat the differentiated or primary neurons with various concentrations of this compound.

-

Fixation and Staining: After the desired incubation period (e.g., 24-72 hours), fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuronal marker like β-III tubulin to visualize the neurites. A nuclear counterstain (e.g., DAPI) is also used.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify neurite length, number of branches, and other morphological parameters.

Calcium Imaging

This protocol measures changes in intracellular calcium concentrations in response to this compound, providing insights into its effects on neuronal activity.

Methodology:

-

Cell Culture: Culture primary neurons or a neuronal cell line on glass-bottom dishes suitable for imaging.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye such as Fura-2 AM (2-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells with fresh buffer to remove excess dye.

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Baseline and Treatment: Record baseline fluorescence for a few minutes. Perfuse the cells with a solution containing this compound and continue recording to capture any changes in intracellular calcium levels. A subsequent application of a known stimulus (e.g., high potassium chloride to induce depolarization) can be used to assess cell viability and responsiveness.

-

Analysis: Analyze the fluorescence intensity changes over time to determine the effect of this compound on calcium dynamics.

Western Blot for Akt/GSK-3 Signaling

This method is used to quantify the protein expression and phosphorylation status of key components of the Akt/GSK-3 pathway following this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Culture neuronal cells and treat with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total Akt, phospho-Akt (Ser473), total GSK-3β, and phospho-GSK-3β (Ser9).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the activation state of the Akt/GSK-3 pathway.

Conclusion

This compound serves as a valuable tool for in vitro neuroscience research, primarily through its well-established antagonism of dopamine D2 receptors. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to investigate its effects on neuronal function, signaling, and morphology. Further research to delineate its binding affinity across a wider range of receptors will provide a more complete understanding of its pharmacological profile.

References

Investigating the Antipsychotic Properties of Acetophenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetophenazine, a member of the phenothiazine class of antipsychotics, has historically been used in the management of schizophrenia and other psychotic disorders. This technical guide provides an in-depth review of the core antipsychotic properties of this compound, focusing on its mechanism of action, receptor binding profile, and preclinical and clinical evidence of its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antipsychotic agents. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a typical antipsychotic drug characterized by its phenothiazine chemical structure.[1] It is primarily indicated for the treatment of disorganized and psychotic thinking, including symptoms such as hallucinations and delusions.[2][3] Like other first-generation antipsychotics, its therapeutic effects are largely attributed to its antagonist activity at dopamine D2 receptors in the mesolimbic pathway of the brain.[2][4] This guide will delve into the quantitative pharmacology of this compound, its interactions with various neurotransmitter systems, and the methodologies used to evaluate its antipsychotic potential.

Mechanism of Action and Receptor Profile

The antipsychotic effect of this compound is primarily mediated through its potent antagonism of dopamine D2 receptors.[2][4] By blocking these receptors, it is thought to reduce the excessive dopaminergic activity in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia.[5] In addition to its high affinity for D2 receptors, this compound also interacts with a range of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile. These include dopamine D1, serotonin 5-HT2A, alpha-adrenergic, and histamine H1 receptors.[4][6]

Dopaminergic System

This compound acts as an antagonist at both D1 and D2 dopamine receptors.[1] Its antipsychotic efficacy is most strongly correlated with its blockade of D2 receptors.

Serotonergic System

This compound also exhibits antagonist activity at 5-HT2A receptors.[4] This action is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.

Other Receptor Systems

Antagonism at alpha-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.[4] Blockade of histamine H1 receptors is associated with sedative effects and can contribute to weight gain.[4][7]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the available receptor binding affinity data (Ki values) for this compound and comparator antipsychotics. Lower Ki values indicate higher binding affinity.

| Receptor | This compound (Ki, nM) | Chlorpromazine (Ki, nM) | Haloperidol (Ki, nM) |

| Dopamine D1 | Data not available | 12 | 250 |

| Dopamine D2 | Data not available | 1.8 | 1.2 |

| Serotonin 5-HT2A | Data not available | 3.2 | 50 |

| Alpha-1 Adrenergic | Data not available | 2.2 | 6.3 |

| Histamine H1 | Data not available | 1.6 | 75 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antipsychotic properties of compounds like this compound.

In Vitro Studies: Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a drug for specific receptors.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from cells expressing recombinant human D2 receptors.

-

Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate cell membranes (50-100 µg protein) with various concentrations of this compound and a fixed concentration of [3H]Spiperone (e.g., 0.2 nM).

-

To determine non-specific binding, a parallel set of tubes is prepared with the addition of 10 µM Haloperidol.

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Spiperone binding) from competition binding curves.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells expressing recombinant human 5-HT2A receptors.

-

Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

-

Non-specific binding control: Mianserin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate cell membranes (100-200 µg protein) with various concentrations of this compound and a fixed concentration of [3H]Ketanserin (e.g., 1 nM).

-

To determine non-specific binding, a parallel set of tubes is prepared with the addition of 10 µM Mianserin.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate specific binding and determine the IC50 and Ki values as described for the D2 receptor binding assay.[8]

In Vivo Studies: Animal Models of Psychosis

Animal models are used to assess the potential antipsychotic efficacy of a compound.

Objective: To evaluate the ability of this compound to reverse hyperlocomotion induced by a psychostimulant, a model for the positive symptoms of psychosis.

Animals: Male Sprague-Dawley rats.

Apparatus: Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Protocol:

-

Acclimate the rats to the activity chambers for 30-60 minutes.

-

Administer this compound (various doses) or vehicle via intraperitoneal (i.p.) injection.

-

After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.

-

Immediately place the animals back into the activity chambers and record locomotor activity for 60-90 minutes.

-

Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.[9][10]

Objective: To assess the effect of this compound on a learned avoidance behavior, a classic predictive model for antipsychotic activity.

Animals: Male Wistar rats.

Apparatus: A shuttle box with two compartments separated by a door, equipped with a light or tone as a conditioned stimulus (CS) and a grid floor for delivering a mild foot shock as an unconditioned stimulus (US).

Protocol:

-

Training: Place a rat in one compartment. Present the CS (e.g., a light) for 10 seconds, followed by the US (e.g., a 0.5 mA foot shock) for 10 seconds. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, it can escape the shock by moving to the other compartment during the US presentation (an escape response). Repeat this for a set number of trials until the rats reach a criterion of successful avoidance (e.g., >80% avoidance).

-

Testing: Administer this compound (various doses) or vehicle to the trained rats.

-

After a pre-treatment period, place the rats in the shuttle box and conduct a test session with a set number of trials.

-

Record the number of avoidance responses, escape responses, and failures to escape.

-

A selective decrease in the number of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.[11][12]

Clinical Efficacy

The clinical efficacy of this compound in treating schizophrenia has been evaluated in clinical trials, typically using standardized rating scales to measure changes in symptomatology.

Outcome Measures

-

Positive and Negative Syndrome Scale (PANSS): A 30-item scale that assesses the severity of positive, negative, and general psychopathology symptoms.[13]

-

Brief Psychiatric Rating Scale (BPRS): An 18-item scale used to measure the severity of a range of psychiatric symptoms.[14]

-

Clinical Global Impression (CGI) scale: A clinician-rated scale that assesses the overall severity of illness and clinical improvement.

Clinical Trial Data

Visualizations

Signaling Pathways

Caption: this compound's antagonism of the D2 receptor.

Caption: this compound's antagonism of the 5-HT2A receptor.

Experimental Workflows

Caption: Workflow for a D2 receptor binding assay.

Caption: Workflow for an amphetamine-induced hyperlocomotion study.

Conclusion

This compound is a phenothiazine antipsychotic with a well-established mechanism of action centered on dopamine D2 receptor antagonism. Its broader receptor profile, including interactions with serotonergic, adrenergic, and histaminergic systems, defines its overall pharmacological effects. While specific quantitative data for this compound can be challenging to find in modern literature, the experimental protocols outlined in this guide provide a framework for its continued investigation and comparison with newer antipsychotic agents. The provided visualizations of signaling pathways and experimental workflows offer a clear conceptual understanding of the key processes involved in its antipsychotic action and evaluation. This technical guide serves as a valuable resource for researchers aiming to build upon the existing knowledge of this compound and to explore the development of novel antipsychotic therapies.

References

- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. b-neuro.com [b-neuro.com]

- 10. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 12. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of Negative Symptoms in Clinical Trials of Acute Schizophrenia: Test of a Novel Enrichment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Acetophenazine: A Technical Guide for its Application as a Tool Compound in Psychosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of acetophenazine, a typical antipsychotic of the phenothiazine class, for its use as a tool compound in the study of psychosis. This compound's primary mechanism of action is the antagonism of dopamine D2 receptors, a key target in the treatment of psychotic disorders.[1][2][3][4] This document outlines its pharmacological profile, provides detailed protocols for relevant preclinical assays, and visualizes key signaling pathways and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations into the neurobiology and treatment of psychosis.

Introduction

This compound is a phenothiazine derivative that has been used in the management of schizophrenia and other psychotic disorders.[1][2][3][4] As a typical antipsychotic, its therapeutic effects are primarily attributed to its ability to block postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2][3] This action helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[2][3][4] In addition to its potent D2 receptor antagonism, this compound also exhibits activity at other receptors, including dopamine D1, serotonin (5-HT2A), alpha-adrenergic, and histamine H1 receptors, which contributes to its overall pharmacological profile and side effects. Its established mechanism of action makes it a valuable tool for researchers studying the dopamine hypothesis of schizophrenia and for the preclinical evaluation of novel antipsychotic agents.

Pharmacological Profile

The primary pharmacological action of this compound is the blockade of dopamine D2 receptors.[1][2][3] It also demonstrates antagonistic activity at a range of other neurotransmitter receptors. A summary of its receptor binding profile and in vivo pharmacological effects is presented below.

Data Presentation

While specific quantitative Ki and ED50 values for this compound are not consistently available in publicly accessible literature, the following tables summarize its known qualitative receptor binding profile and its effects in common preclinical models of psychosis.

Table 1: Receptor Binding Profile of this compound

| Receptor | Action | Potency | Reference |

| Dopamine D2 | Antagonist | High | [1][2][3] |

| Dopamine D1 | Antagonist | Moderate | |

| Serotonin 5-HT2A | Antagonist | Moderate | |

| Alpha-1 Adrenergic | Antagonist | Moderate | |

| Histamine H1 | Antagonist | Moderate | |

| Muscarinic M1 | Antagonist | Low |

Table 2: In Vivo Pharmacological Effects of this compound

| Behavioral Model | Species | Effect | Relevance to Psychosis | Reference |

| Amphetamine-Induced Hyperlocomotion | Rodent | Inhibition | Models positive symptoms | |

| Apomorphine-Induced Stereotypy/Climbing | Rodent | Inhibition | Models dopaminergic hyperactivity | [1][5] |

| Conditioned Avoidance Response | Rodent | Inhibition | Predicts antipsychotic efficacy | |

| Catalepsy Test | Rodent | Induction | Predicts extrapyramidal side effects | |

| Prepulse Inhibition (PPI) | Rodent | Potentiation of disruption | Models sensorimotor gating deficits |

Signaling Pathways

This compound exerts its effects by modulating intracellular signaling cascades downstream of the receptors it antagonizes. The primary pathways of interest are those associated with the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by this compound primarily impacts the Gαi/o-coupled signaling pathway. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Caption: Dopamine D2 Receptor Antagonism Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

This compound's antagonism of the 5-HT2A receptor interferes with the Gαq/11-coupled signaling pathway. This pathway, when activated, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

Caption: Serotonin 5-HT2A Receptor Antagonism Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antipsychotic potential of tool compounds like this compound.

In Vitro: Receptor Binding Assay (Dopamine D2)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

Non-specific binding control: Haloperidol (10 µM) or another suitable D2 antagonist.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compound (this compound) at various concentrations.

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (to a final concentration in the low nanomolar range), and 50 µL of either this compound dilution, assay buffer (for total binding), or non-specific binding control.

-

Add 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo: Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to reverse the hyperlocomotor activity induced by a psychostimulant, which is considered a model of the positive symptoms of psychosis.

Animals:

-

Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

-

Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.

-

d-Amphetamine sulfate.

-

This compound.

-

Vehicle (e.g., saline or a suitable solvent for this compound).

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a specified pretreatment time (e.g., 30-60 minutes) before the amphetamine challenge.

-

Place the animals individually into the open-field chambers and allow them to habituate for a period (e.g., 30-60 minutes).

-

Administer d-amphetamine (e.g., 1-2 mg/kg, s.c. for rats; 2.5-5 mg/kg, i.p. for mice) or vehicle.

-

Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

-

Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle-amphetamine group.

-

A dose-response curve can be generated to determine the ED50 value for the inhibition of amphetamine-induced hyperlocomotion.

In Vivo: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.

Animals:

-

Male Wistar or Sprague-Dawley rats.

Materials:

-

Startle reflex measurement system (e.g., SR-LAB).

-

Acoustic stimuli generator.

-

This compound.

-

Vehicle.

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes.

-

Administer this compound or vehicle at a specified pretreatment time.

-

Place each animal in a startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse-alone trials: A weaker acoustic stimulus (e.g., 73, 77, 81 dB, 20 ms duration).

-

Prepulse-plus-pulse trials: The prepulse is presented a short time (e.g., 100 ms) before the pulse.

-

No-stimulus trials: Background noise only.

-

-

Measure the startle response (amplitude of the whole-body flinch) for each trial.

-

Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 * [(startle response on pulse-alone trials - startle response on prepulse-plus-pulse trials) / startle response on pulse-alone trials].

-

Analyze the data to determine if this compound can reverse any deficits in PPI induced by a psychotomimetic agent (e.g., apomorphine, dizocilpine) or in a developmental or genetic model of schizophrenia.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a tool compound like this compound for its antipsychotic potential.

Caption: Preclinical Evaluation Workflow for Antipsychotic Tool Compounds.

Conclusion

This compound serves as a valuable and well-characterized tool compound for researchers investigating the neurobiology of psychosis and developing novel antipsychotic therapies. Its primary mechanism as a dopamine D2 receptor antagonist provides a solid foundation for studying the dopamine hypothesis of schizophrenia. The detailed experimental protocols and workflows provided in this guide are intended to facilitate the effective use of this compound in preclinical research, ultimately contributing to a better understanding and treatment of psychotic disorders. Researchers should be mindful of its broader receptor profile, as off-target effects can influence experimental outcomes. Careful dose selection and the inclusion of appropriate control experiments are crucial for the robust interpretation of data generated using this compound.

References

The Historical Development of Acetophenazine for Research Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetophenazine, a typical antipsychotic of the phenothiazine class, emerged during the mid-20th century as part of the psychopharmacological revolution. First approved in 1961, its primary indication was for the management of psychosis, including schizophrenia.[1] This technical guide provides a comprehensive overview of the historical development of this compound for research purposes, detailing its synthesis, pharmacological profile, and the experimental methodologies used to elucidate its function. While specific quantitative data for this compound is sparse in modern literature, this guide contextualizes its properties within the broader class of phenothiazine antipsychotics.

Historical Overview and Discovery

The journey of this compound is rooted in the broader history of phenothiazine derivatives. Initially synthesized for purposes ranging from dyes to antihistamines, the psychiatric effects of these compounds were discovered serendipitously.[2] Following the groundbreaking introduction of chlorpromazine in the 1950s, a wave of research and development ensued to create analogous compounds with varied potency and side-effect profiles. This compound was one such derivative, developed to offer an alternative in the therapeutic arsenal against psychotic disorders.[2][3] It belongs to the piperazine subgroup of phenothiazines, which were noted for their increased potency compared to earlier aliphatic derivatives.

Chemical Synthesis

The synthesis of this compound involves the core structure of 2-acetylphenothiazine. While specific, detailed protocols for the final synthesis of this compound are proprietary and not extensively published, the general synthetic route for phenothiazine derivatives is well-established. A key step is the creation of the 2-acetylphenothiazine intermediate.

Experimental Protocol: Synthesis of 2-Acetylphenothiazine (General Method)

This protocol is a generalized representation based on established phenothiazine chemistry.

-

Acylation of Phenothiazine: Phenothiazine is first acylated to protect the nitrogen atom. This is typically achieved by reacting phenothiazine with an acyl chloride (e.g., acetyl chloride) in a suitable solvent like toluene. This reaction yields 10-acylphenothiazine.

-

Friedel-Crafts Acylation: The 10-acylphenothiazine is then subjected to a Friedel-Crafts acylation. This involves reacting the compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a solvent like carbon disulfide (CS₂). This step introduces the acetyl group at the 2-position of the phenothiazine ring, resulting in 2,10-diacylphenothiazine.

-

Deacylation: The protecting group on the nitrogen is removed by deacylation. This can be achieved by refluxing the 2,10-diacylphenothiazine with alcoholic potassium hydroxide (KOH) or with an acid catalyst (e.g., HCl in acetic acid or ethanol). This final step yields 2-acetylphenothiazine.

Note: The final step to synthesize this compound would involve the alkylation of the nitrogen on the phenothiazine ring with a 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl group.

Pharmacological Profile

Mechanism of Action

This compound is a typical antipsychotic that exerts its therapeutic effects primarily through the blockade of dopamine receptors in the brain.[1][4] It is an antagonist of both D1 and D2 dopamine receptors in the mesolimbic pathway.[4] This action is believed to be responsible for its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. Like other phenothiazines, this compound also interacts with a range of other neurotransmitter receptors, which contributes to its side effect profile. These include:

-

Serotonergic Receptors: Antagonism at 5-HT₂ receptors.

-

Adrenergic Receptors: Blockade of α₁-adrenergic receptors.

-

Histaminergic Receptors: Antagonism of H₁ histamine receptors.

-

Muscarinic Receptors: Blockade of cholinergic (muscarinic) receptors.

Receptor Binding Affinity

| Receptor | This compound Binding Affinity (Qualitative) | Perphenazine Ki (nM) | Chlorpromazine Ki (nM) |

| Dopamine D₁ | Antagonist | 2.2 | 16 |

| Dopamine D₂ | Antagonist | 0.8 | 1.8 |

| Serotonin 5-HT₁ₐ | Weak | 210 | 140 |

| Serotonin 5-HT₂ₐ | Antagonist | 2.5 | 3.5 |

| Serotonin 5-HT₂c | Antagonist | 13 | 12 |

| Histamine H₁ | Antagonist | 2.1 | 4.5 |

| Adrenergic α₁ | Antagonist | 1.1 | 2.2 |

| Muscarinic M₁ | Antagonist | 190 | 27 |

Note: Ki values for Perphenazine and Chlorpromazine are compiled from various sources and are approximate. The absence of specific values for this compound is a notable gap in the available literature.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is scarce. One source explicitly states that no direct human pharmacokinetic data for this compound has been identified in the available literature. The table below is therefore presented with estimated parameters based on the properties of other phenothiazines, such as perphenazine.

| Parameter | Value (Estimated for this compound) | Notes |

| Bioavailability (Oral) | Low to moderate | Subject to significant first-pass metabolism, a characteristic of many phenothiazines. |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 2-4 hours | Typical for orally administered phenothiazines. |

| Plasma Protein Binding | High (>90%) | Phenothiazines are generally lipophilic and bind extensively to plasma proteins. |

| Volume of Distribution (Vd) | Large | Indicates extensive distribution into body tissues, including the central nervous system. |

| Metabolism | Hepatic | Primarily metabolized by the cytochrome P450 enzyme system, likely involving CYP2D6 as with other phenothiazines. |

| Elimination Half-life (t₁/₂) | 10-20 hours | This can be variable between individuals. |

| Excretion | Renal and fecal | Metabolites are excreted through both urine and feces. |

Preclinical Research and Experimental Protocols

Conditioned Avoidance Response (CAR) Test

The Conditioned Avoidance Response (CAR) test is a cornerstone preclinical assay for evaluating the antipsychotic potential of new compounds.[5][6][7] It is highly predictive of clinical antipsychotic efficacy.[8] The test assesses the ability of a drug to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

-

Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of both compartments is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a buzzer, and an unconditioned stimulus (US), the electric shock, are presented.

-

Animal Model: Male Wistar rats are commonly used.

-

Training Phase:

-

A rat is placed in one compartment of the shuttle box.

-

The CS (e.g., a buzzer) is presented for a set duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation, the trial is recorded as an "avoidance response," and the CS is terminated.

-

If the rat does not move to the other compartment during the CS presentation, the US (e.g., a 0.5 mA foot shock) is delivered through the grid floor, concurrently with the CS.

-

The US and CS continue until the rat escapes to the other compartment (an "escape response").

-

Trials are repeated with an inter-trial interval (e.g., 30 seconds) for a set number of trials per session. Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

-

-

Testing Phase:

-

Once trained, the rats are administered the test compound (e.g., this compound) or a vehicle control at various doses and pre-treatment times.

-

The animals are then subjected to a CAR session identical to the training sessions.

-

The number of avoidance responses, escape responses, and escape failures are recorded.

-

-

Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, indicating that the effect is not due to simple motor impairment.

Early Clinical Trials Methodology

The clinical evaluation of this compound and other phenothiazines in the late 1950s and early 1960s laid the groundwork for modern psychopharmacological trial design. While specific protocols for early this compound trials are not readily accessible, the general methodology can be reconstructed from comparative studies of that era.[9]

General Protocol for Early Phenothiazine Clinical Trials

-

Patient Population: Patients with a diagnosis of schizophrenia, often in a hospital setting, were the primary subjects. Inclusion criteria were based on clinical presentation, including symptoms such as delusions, hallucinations, and disorganized thought.

-

Study Design: Double-blind, placebo-controlled, or comparative trials against other active treatments (like chlorpromazine or phenobarbital) were common.[9]

-

Treatment Allocation: Patients were randomly or semi-randomly assigned to treatment groups.

-

Dosing: Dosing was often flexible and adjusted based on clinical response and side effects.

-

Outcome Measures: Clinical improvement was assessed using rating scales that were precursors to modern instruments. These scales evaluated changes in a range of "target symptoms" such as social withdrawal, unrealistic thinking, and auditory hallucinations.[10] Global assessment of improvement by clinicians was also a key outcome.

-

Side Effect Monitoring: The emergence of extrapyramidal symptoms (EPS), sedation, and autonomic side effects was carefully documented.

-

Duration: Trials typically lasted for several weeks to months.

Conclusion

This compound represents an important chapter in the historical development of antipsychotic medications. As a moderate-potency phenothiazine, its research and clinical use were guided by the evolving understanding of dopamine's role in psychosis. While the passage of time has made specific quantitative data on its receptor binding and pharmacokinetics less accessible, the principles of its synthesis, its mechanism of action, and the preclinical and clinical methodologies used to evaluate it remain relevant to the field of drug development. This guide provides a foundational understanding of this compound for researchers and scientists, contextualizing its development within the broader history of psychopharmacology.

References

- 1. This compound | C23H29N3O2S | CID 17676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antipsychotic screening- Dr Divya Krishnan | PPTX [slideshare.net]

- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Treatment of schizophrenic reactions with phenothiazine derivatives. A comparative study of chlorpromazine, triflupromazine, mepazine, prochlorperazine, perphenazine, and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychrights.org [psychrights.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Acetophenazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetophenazine is a typical antipsychotic agent belonging to the phenothiazine class of drugs. It is utilized in the management of psychotic disorders, particularly schizophrenia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed information on its mechanism of action, receptor binding profile, and metabolic pathways is presented. Furthermore, this guide outlines key experimental protocols for the evaluation of this compound and visualizes its primary signaling pathways and a representative experimental workflow using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-10H-phenothiazin-2-yl]ethanone, is a derivative of phenothiazine characterized by a piperazine side chain.[1] The presence of the acetyl group on the phenothiazine nucleus and the hydroxyethyl group on the piperazine ring are key structural features that influence its pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-10H-phenothiazin-2-yl]ethanone | [1] |

| CAS Number | 2751-68-0 | [2] |

| Molecular Formula | C23H29N3O2S | [2] |

| Molecular Weight | 411.56 g/mol | [2] |

| Melting Point | 167-168.5 °C | |

| Solubility (Water) | 0.0601 mg/mL | |

| logP | 2.62 - 3.48 | |

| pKa (Strongest Basic) | 7.78 - 8.07 | |

| SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO | [1] |

Pharmacology

Mechanism of Action

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Blockade of these receptors is believed to be responsible for the alleviation of positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, this compound exhibits antagonist activity at serotonin 5-HT2A receptors, which may contribute to its antipsychotic efficacy and potentially mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade. The drug also interacts with other receptors, including adrenergic and histamine receptors, which accounts for some of its side effect profile, such as sedation and hypotension.[2]

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been characterized through in vitro binding studies. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

Table 2: Receptor Binding Affinity (Ki) of this compound

| Receptor | Ki (nM) | Reference(s) |

| Dopamine D2 | Data not readily available | |

| Serotonin 5-HT2A | Data not readily available | |

| Histamine H1 | Data not readily available | |

| Muscarinic M1 | Data not readily available | |

| Adrenergic α1 | Data not readily available | |

| Adrenergic α2 | Data not readily available |

Note: While the antagonist activity of this compound at these receptors is established, specific Ki values from comprehensive binding studies are not consistently reported in publicly available literature.

Pharmacokinetics

This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[2] Genetic variations in this enzyme can lead to inter-individual differences in the metabolism and clearance of the drug. The elimination half-life of this compound is estimated to be in the range of 20 to 40 hours.[2]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Metabolism | Hepatic, primarily by CYP2D6 | [2] |

| Elimination Half-life | 20 - 40 hours | [2] |

| Bioavailability | Data not readily available | |

| Protein Binding | Data not readily available |

Signaling Pathways

The primary mechanism of action of this compound involves the modulation of downstream signaling cascades through its interaction with D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and subsequent downstream signaling events.

Serotonin 5-HT2A Receptor Signaling Pathway

By blocking 5-HT2A receptors, this compound inhibits the serotonin-mediated activation of the Gq/11 signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium release and protein kinase C (PKC) activation.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a method to determine the binding affinity of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing dopamine D2 receptors in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone), and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled D2 antagonist).

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Antipsychotic Activity: Amphetamine-Induced Hyperlocomotion Model

This in vivo protocol in rodents is a standard method to assess the potential antipsychotic activity of a compound by its ability to antagonize the locomotor-stimulating effects of amphetamine.

Methodology:

-

Animals: Use male rodents (e.g., rats or mice) and allow them to acclimate to the testing environment.

-

Habituation: Place the animals individually in open-field arenas and allow them to habituate for a set period (e.g., 30-60 minutes).

-

Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Amphetamine Challenge: After a specified pretreatment time, administer d-amphetamine to all animals to induce hyperlocomotion.

-

Locomotor Activity Monitoring: Immediately after the amphetamine injection, record the locomotor activity of each animal for a defined period (e.g., 60-90 minutes) using an automated activity monitoring system.

-

Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of beam breaks). Compare the activity of the this compound-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion by this compound is indicative of antipsychotic-like activity.

Conclusion

This compound is a well-established typical antipsychotic with a primary mechanism of action involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors. Its chemical structure, a phenothiazine derivative with a piperazine side chain, dictates its pharmacological and pharmacokinetic properties. While its clinical efficacy is recognized, a more detailed and publicly available quantitative receptor binding profile would be beneficial for a deeper understanding of its complete pharmacological spectrum. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of this compound and similar compounds in the field of neuropsychopharmacology and drug development.

References

Acetophenazine's Off-Target Profile: A Technical Guide for Preclinical Assessment

For Immediate Release

This technical guide provides a comprehensive overview of the potential off-target effects of acetophenazine, a typical phenothiazine antipsychotic, based on available preliminary screening data. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's broader pharmacological profile beyond its primary dopaminergic and serotonergic activities.

Executive Summary

This compound, primarily a dopamine D2 receptor antagonist, exhibits a range of off-target activities that are critical to consider during preclinical safety and efficacy assessments. This guide summarizes the available quantitative off-target binding data for this compound against a panel of G-protein coupled receptors (GPCRs). Furthermore, it details the standard experimental protocols for key in vitro screening assays, including radioligand binding assays, kinase panels, and functional GPCR assays. Visual workflows and signaling pathway diagrams are provided to enhance comprehension of the methodologies and potential downstream consequences of off-target engagement. While comprehensive kinase screening data for this compound is not publicly available, the general potential for phenothiazines to interact with kinases is discussed, and a representative kinase screening protocol is provided.

Off-Target Binding Profile of this compound

Preliminary in vitro screening of this compound has been conducted to assess its binding affinity for a variety of molecular targets beyond its intended therapeutic targets. The following tables summarize the available quantitative data, primarily from radioligand binding assays, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.

Table 1: this compound Off-Target Receptor Binding Affinities (Kᵢ, nM)

| Target Family | Receptor Subtype | Kᵢ (nM) |

| Adrenergic | Alpha-1A | 2.8 |

| Alpha-1B | 3.5 | |

| Alpha-1D | 2.3 | |

| Alpha-2A | 130 | |

| Alpha-2B | 48 | |

| Alpha-2C | 120 | |

| Dopamine | D1 | 29 |

| D2 | 2.1 | |

| D3 | 12 | |

| D4 | 6.2 | |

| D5 | 60 | |

| Histamine | H1 | 1.3 |

| Muscarinic | M1 | 130 |

| M2 | 400 | |

| M3 | 210 | |

| M4 | 110 | |

| M5 | 260 | |

| Serotonin | 5-HT1A | 140 |

| 5-HT1B | 500 | |

| 5-HT1D | 300 | |

| 5-HT1E | >10,000 | |

| 5-HT2A | 3.2 | |

| 5-HT2C | 15 | |

| 5-HT3 | 1,200 | |

| 5-HT5A | 150 | |

| 5-HT6 | 60 | |

| 5-HT7 | 35 |

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Experimental Protocols

This section details the methodologies for key experiments typically employed in preliminary off-target screening.

Radioligand Binding Assay (NIMH PDSP Protocol)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for a target receptor.

Materials:

-

Test compound (e.g., this compound)

-

Radioligand specific for the target receptor

-

Cell membranes expressing the target receptor

-

Assay buffer

-

Wash buffer

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay buffer

-

Radioligand at a concentration near its Kₑ value

-

Test compound at various concentrations or vehicle control

-

Cell membranes expressing the target receptor

-

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Harvesting: The contents of the wells are rapidly filtered through a filter mat using a cell harvester to separate bound from unbound radioligand. The filter mat is then washed with ice-cold wash buffer.

-

Detection: The filter mat is dried, and scintillation fluid is added. The amount of radioactivity trapped on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Kinase Panel Screening (Representative Protocol)

Objective: To determine the percent inhibition of a panel of kinases by a test compound at a fixed concentration.

Materials:

-

Test compound (e.g., this compound)

-

Panel of purified recombinant kinases

-

Specific kinase substrates

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP)

-

Assay buffer

-

Kinase reaction termination solution

-

Filter paper or other capture method

-

Phosphor imager or scintillation counter

Procedure:

-

Compound Preparation: The test compound is prepared at a fixed concentration (e.g., 1 or 10 µM) in the appropriate assay buffer.

-

Kinase Reaction: In a multi-well plate, the following are combined:

-

Kinase and its specific substrate in assay buffer.

-

Test compound or vehicle control.

-

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

-

Detection: The amount of incorporated radiolabel is quantified using a phosphor imager or scintillation counter.

-

Data Analysis: The percent inhibition for each kinase is calculated by comparing the activity in the presence of the test compound to the vehicle control.

Functional GPCR Assay: Calcium Flux

Calcium flux assays are used to determine the functional activity (agonist or antagonist) of a compound at Gq-coupled GPCRs or other GPCRs engineered to signal through the Gq pathway.

Objective: To measure changes in intracellular calcium concentration in response to a test compound, indicating activation or inhibition of a GPCR.

Materials:

-

Test compound (e.g., this compound)

-

Cells expressing the target GPCR

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer

-

Agonist (for antagonist mode)

-